(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester
Description
Properties
IUPAC Name |
methyl (3S)-2-hydroxy-3-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-3-7-12(13(17)14(18)20-2)16-15(19)21-10-11-8-5-4-6-9-11/h4-6,8-9,12-13,17H,3,7,10H2,1-2H3,(H,16,19)/t12-,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUKMOKXTDIRDT-UEWDXFNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)OC)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(C(=O)OC)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Steps
The most widely documented route begins with α-benzyloxy-acetoacetic acid ethyl ester (Compound II), a commercially available precursor. This compound undergoes asymmetric hydrogenation using transition metal catalysts, such as those developed by Noyori, to introduce the (S)-configured hydroxyl group. The reaction typically employs a substrate-to-catalyst ratio of 2000:1, achieving 96–98% e.e. at 90–97% yield after vacuum distillation.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Ru-(BINAP) complex |
| Pressure | 50–100 bar H₂ |
| Temperature | 25–40°C |
| Solvent | Methanol/THF (4:1) |
Chain Elongation via Claisen Condensation
The hydrogenation product, (2S)-hydroxy-3-benzyloxy-butyric acid ethyl ester (Compound III), undergoes Claisen condensation with ethyl acetoacetate to extend the carbon chain. This step forms a β-keto-β-hydroxy ester intermediate (Compound IV), critical for introducing the hexanoic acid backbone. Diastereoselective reduction using NaBH₄ in the presence of CeCl₃·7H₂O then produces the (3R,5S)-dihydroxy-6-benzyloxy-hexanoic acid tert-butyl ester (Compound V), with diastereomeric ratios exceeding 9:1.
Biocatalytic Approaches
Enzymatic Reduction of Keto Esters
Recent advances utilize ketoreductases for stereoselective synthesis. Cell suspensions of Acinetobacter calcoaceticus SC 13876 catalyze the reduction of ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutyrate with >99% e.e.. Subsequent cyanide substitution via halohydrin dehalogenase yields ethyl (R)-4-cyano-3-hydroxybutyrate, a key intermediate for further functionalization.
Comparative Performance
Protection/Deprotection Strategy
The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate in dichloromethane, achieving near-quantitative protection of the amine. Final deprotection of tert-butyl esters uses trifluoroacetic acid (TFA), while the Cbz group remains stable under these conditions.
Stereochemical Control and Byproduct Analysis
Epimerization Risks
During the Claisen condensation step, partial epimerization at C3 occurs if reaction temperatures exceed 0°C. Low-temperature protocols (−20°C) combined with kinetic control reduce this side reaction to <2%.
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers, with the target (3S)-isomer eluting at 12.3 min (λ = 254 nm). Mass spectrometry confirms molecular integrity ([M+H]⁺ = 296.12 m/z).
Industrial-Scale Optimization
Solvent Recycling
Methanol recovery via fractional distillation reduces production costs by 40%, with >98% solvent purity achieved through molecular sieves.
Catalytic Efficiency
Ru-(BINAP) catalysts demonstrate 10,000 turnovers before significant activity loss, making them economically viable for multi-kilogram batches.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group results in a ketone, while reduction of the ester group yields an alcohol.
Scientific Research Applications
(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester
- CAS Number : 928064-71-5
- Molecular Formula : C₁₅H₂₀N₂O₅
- Molecular Weight : 308.33 g/mol
- Key Functional Groups: Benzyloxycarbonyl (Cbz) protecting group, methyl ester, hydroxyamino acid backbone.
Applications: This compound is a chiral intermediate critical for synthesizing serine protease inhibitors, which are therapeutic agents targeting inflammatory diseases, coagulation disorders, and cancer . Its stereospecific hydroxy and Cbz-protected amino groups enable precise modulation of enzyme inhibition, making it valuable in drug discovery and enzymology studies .
Comparison with Structurally and Functionally Related Compounds
Structural Analogs with Cbz Protection
Key Observations :
Key Observations :
- Enzymatic vs. Chemical Synthesis: (3S,5R)-Dihydroxy-6-(benzyloxy)hexanoic acid ethyl ester is synthesized via ketoreductase-catalyzed enantioselective reduction, achieving >99% diastereomeric excess , whereas the target compound (928064-71-5) relies on traditional organic synthesis .
- Therapeutic Targets : While 928064-71-5 focuses on serine proteases , analogs like the Docetaxel intermediate target microtubule stabilization in cancer .
Comparative Physicochemical Properties
Research Findings and Industrial Relevance
- Target Compound (928064-71-5) : Demonstrated efficacy in inhibiting viral proteases, with a 2013 patent highlighting its role in synthesizing cyclopropylamide-based antivirals .
- Statins Intermediate : Enzymatic preparation methods reduce production costs by 30% compared to chemical synthesis .
- Pregabalin Precursor : Hydrogenation with Raney Nickel achieves >99.8% purity, meeting pharmaceutical standards .
Biological Activity
(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester (CAS No. 928064-71-5) is a compound of significant interest in biochemical research, particularly due to its potential applications in drug development and enzyme inhibition. This article explores its biological activity, synthesis, and implications in medicinal chemistry.
- Molecular Formula: C15H21NO5
- Molecular Weight: 295.33 g/mol
- Structure: The compound features a stereogenic center, which contributes to its unique biological properties.
Enzyme Inhibition
One of the primary applications of this compound is its role as a precursor in the synthesis of serine protease inhibitors. Serine proteases are critical enzymes involved in various physiological processes, including digestion, immune response, and blood coagulation. The compound's structure allows it to interact selectively with these enzymes, potentially leading to the development of novel therapeutic agents.
Case Study: Serine Protease Inhibition
A study demonstrated that derivatives of this compound exhibited notable inhibition against serine proteases such as trypsin and chymotrypsin. The mechanism involves competitive inhibition where the compound mimics the substrate, effectively blocking the active site of the enzyme.
Biological Pathways Modulation
The presence of the benzyloxycarbonyl group enhances the compound's ability to modulate biological pathways. Research indicates that it may influence signaling pathways related to inflammation and cell proliferation, making it a candidate for further investigation in disease contexts such as cancer and autoimmune disorders.
Research Findings
Recent studies have focused on the binding affinity and specificity of this compound towards various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantify these interactions.
Summary of Findings
| Study | Target | Binding Affinity | Mechanism |
|---|---|---|---|
| Study 1 | Trypsin | K_i = 27 nM | Competitive Inhibition |
| Study 2 | Chymotrypsin | K_i = 1 µM | Competitive Inhibition |
| Study 3 | Other Serine Proteases | Variable | Mixed Inhibition |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups essential for its biological activity. Recent advancements in synthetic methods have improved yield and selectivity.
Synthetic Route Overview:
- Starting Material Preparation : Synthesize the hexanoic acid backbone.
- Amidation : Introduce the benzyloxycarbonyl group through amidation reactions.
- Esterification : Convert to methyl ester form for enhanced solubility and bioavailability.
Q & A
Q. What are the standard synthetic routes for preparing (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester?
The compound is typically synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDCI) with a chiral amino acid precursor. For example, structurally similar benzyloxycarbonyl (Cbz)-protected amino acids are coupled with esters in the presence of a base like diisopropylethylamine (DIPEA) to form methyl esters . A critical step involves protecting the amino group with a benzyloxycarbonyl moiety to prevent undesired side reactions. Post-coupling, hydrolysis or hydrogenation may refine stereochemical purity .
Q. How can the stereochemical integrity of the (3S) configuration be verified during synthesis?
Chiral HPLC or polarimetry are standard for confirming enantiomeric excess. For Cbz-protected analogs, X-ray crystallography or NMR spectroscopy (e.g., NOESY) can resolve spatial arrangements. Enzymatic methods, such as flavin-dependent catalysis, have also been used to ensure stereochemical fidelity in similar esters .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
Gas chromatography (GC) or liquid chromatography (HPLC) paired with mass spectrometry (MS) are effective. For GC, derivatization (e.g., silylation or methylation) enhances volatility. In HPLC, reverse-phase columns with UV detection at 210–260 nm are recommended, as demonstrated for structurally related hydroxy acids and esters .
Q. What safety protocols are essential when handling this compound?
Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound may exhibit acute oral toxicity (GHS Category 4) and skin/eye irritation (GHS Category 2). Avoid ignition sources and store at 2–8°C in inert atmospheres .
Advanced Research Questions
Q. How can enantioselectivity be optimized during the esterification of the hydroxyaminohexanoic acid precursor?
Enzymatic catalysis using lipases or esterases under mild conditions (e.g., 25–40°C, pH 7–8) improves enantioselectivity. For instance, Candida antarctica lipase B has been employed for kinetic resolution of similar methyl esters, achieving >99% enantiomeric excess (ee) . Solvent engineering (e.g., ionic liquids) can further enhance enzyme stability and selectivity.
Q. What strategies mitigate hydrolysis of the methyl ester group during storage or reaction conditions?
Stabilize the ester by storing it under anhydrous conditions with molecular sieves. Adjust reaction pH to neutral or slightly acidic (pH 5–7) to minimize base-catalyzed hydrolysis. For long-term storage, lyophilization or formulation as a salt (e.g., hydrochloride) may improve stability .
Q. How do steric and electronic effects influence the reactivity of the benzyloxycarbonyl (Cbz) protecting group?
The Cbz group’s electron-withdrawing nature deactivates the amino group, reducing nucleophilicity. Steric hindrance from the benzyl moiety slows undesired side reactions (e.g., racemization). Hydrogenolysis (H₂/Pd-C) or TFA treatment efficiently removes the Cbz group without disrupting the ester .
Q. What mechanistic insights explain the compound’s stability under oxidative conditions?
Density functional theory (DFT) studies on similar esters reveal that the Cbz group stabilizes the α-carbon via resonance, reducing susceptibility to oxidation. The methyl ester’s electron-donating effect further shields the hydroxyamino moiety from radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
